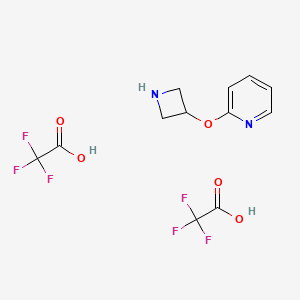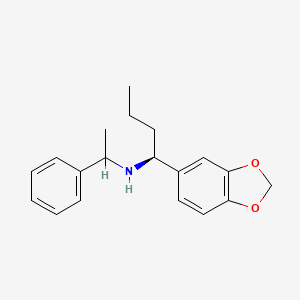
(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine
Overview
Description
(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine, also known as 1-benzodioxolyl-2-butanamine, is a chemical compound that has been studied and researched extensively in recent years. It has been found to possess a wide range of biological activities and has been used in numerous scientific research applications.
Scientific Research Applications
(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanaminelyl-2-butanamine has been studied and researched extensively in recent years due to its wide range of biological activities. It has been used in numerous scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase, as a modulator of the serotonin transporter, as a modulator of the dopamine transporter, as a modulator of the norepinephrine transporter, as a modulator of the GABA transporter, and as an inhibitor of the enzyme monoamine oxidase. It has also been studied for its potential use as an antidepressant, anxiolytic, and anticonvulsant.
Mechanism Of Action
The exact mechanism of action of (1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanaminelyl-2-butanamine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to act as a modulator of the serotonin, dopamine, norepinephrine, and GABA transporters, which are involved in the transport of these neurotransmitters across the cell membrane.
Biochemical And Physiological Effects
The biochemical and physiological effects of (1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanaminelyl-2-butanamine have been studied extensively. It has been found to have a wide range of effects on the body, including the inhibition of the enzyme acetylcholinesterase, modulation of the serotonin, dopamine, norepinephrine, and GABA transporters, and modulation of the release and reuptake of these neurotransmitters. It has also been found to have anticonvulsant, anxiolytic, and antidepressant effects.
Advantages And Limitations For Lab Experiments
(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanaminelyl-2-butanamine has been used in numerous scientific research applications, and has a wide range of advantages and limitations for lab experiments. One of the major advantages is that it is a relatively low-cost compound, making it an attractive option for experiments. However, it also has some limitations, including the fact that it is a relatively unstable compound, making it difficult to store and handle in the laboratory. Additionally, it has a relatively short half-life, meaning that experiments must be conducted quickly in order to obtain accurate results.
Future Directions
The potential future directions for research on (1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanaminelyl-2-butanamine are numerous. One potential direction is to further explore its potential as an antidepressant, anxiolytic, and anticonvulsant. Additionally, further research could be conducted to explore its potential as a modulator of other neurotransmitter transporters, as well as its potential effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore the effects of different methods of synthesis on the compound’s stability and half-life. Finally, further research could be conducted to explore the potential therapeutic uses of (1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanaminelyl-2-
properties
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-7-17(20-14(2)15-8-5-4-6-9-15)16-10-11-18-19(12-16)22-13-21-18/h4-6,8-12,14,17,20H,3,7,13H2,1-2H3/t14?,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXCZSDKCUTGD-JRZJBTRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)NC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC2=C(C=C1)OCO2)NC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe](/img/structure/B1487345.png)
![2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate](/img/structure/B1487346.png)
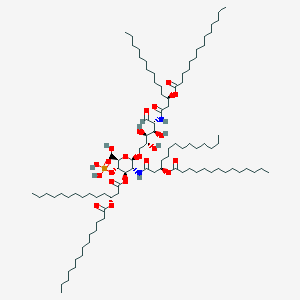
![6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1487350.png)
![5-(Cyclohexylmethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1487351.png)
![4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1487352.png)
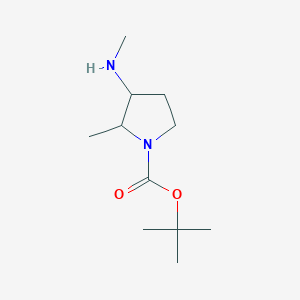
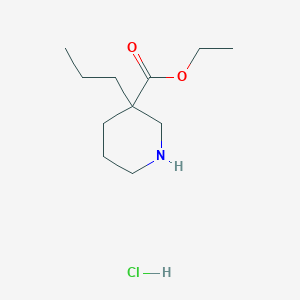
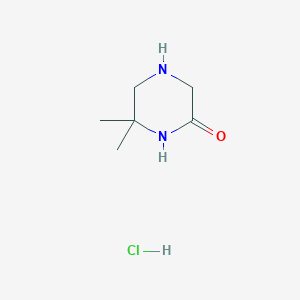
![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B1487357.png)
![2-(6-Chloro-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1487358.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine](/img/structure/B1487359.png)
